Technical Guide: 3,4-Dichloroaniline 2-Ethylbutyric Acid Amide Derivatives
Technical Guide: 3,4-Dichloroaniline 2-Ethylbutyric Acid Amide Derivatives
This technical guide details the chemical architecture, synthesis, and biological profile of N-(3,4-dichlorophenyl)-2-ethylbutanamide and its related derivatives. These compounds belong to the branched acylanilide class, structurally related to commercial herbicides like Propanil and Karsil, but distinguished by a sterically hindered
Chemical Architecture & Significance
The core scaffold consists of a 3,4-dichloroaniline (DCA) moiety coupled to a 2-ethylbutyric acid (diethylacetic acid) tail via an amide bond. This structure represents a strategic modification of the Propanil pharmacophore designed to probe the Steric-Electronic Mismatch in enzyme binding pockets.
-
Pharmacophore: 3,4-Dichlorophenyl ring (Essential for
-stacking in the Q_B binding niche of Photosystem II). -
Modulator: 2-Ethylbutyryl chain (Provides steric bulk at the
-position). -
Significance: Unlike linear analogs (e.g., Propanil), the branched 2-ethyl group introduces significant steric hindrance around the carbonyl carbon. This modification is primarily investigated to:
-
Increase Lipophilicity (LogP): Enhancing membrane permeability.
-
Retard Enzymatic Hydrolysis: The steric bulk hinders the approach of aryl acylamidases, potentially extending the compound's half-life in soil or biological systems compared to the rapidly degraded Propanil.
-
Structural Comparison Table
| Feature | Propanil (Standard) | Karsil (Analog) | 2-Ethylbutyryl Derivative |
| Acyl Chain | Propionyl (Linear) | 2-Methylpentanoyl (Branched) | 2-Ethylbutanoyl (Branched) |
| None | Methyl | Diethyl | |
| Steric Bulk | Low | Medium | High |
| Primary Target | Photosystem II | Photosystem II | Photosystem II |
| Metabolic Stability | Low (Rapid Hydrolysis) | Moderate | High (Predicted) |
Synthetic Protocols
Two validated pathways are presented: Acid Chloride Coupling (for scale-up) and TBTU-Mediated Coupling (for library generation).
Method A: Acid Chloride Coupling (Scalable)
This method utilizes high reactivity to drive the reaction to completion, ideal for gram-scale synthesis.
Reagents:
-
2-Ethylbutyryl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: Dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add TEA (16.7 mL, 120 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add 2-ethylbutyryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (100 mL). Wash organic layer with 1M HCl (2x), sat.
(2x), and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.
Method B: TBTU-Mediated Coupling (Green/Library)
Ideal for synthesizing derivatives with sensitive functional groups where acid chlorides are too harsh.
Reagents:
-
2-Ethylbutyric acid (1.0 eq)
-
TBTU (1.1 eq)
-
DIPEA (2.0 eq)
-
DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve 2-ethylbutyric acid (10 mmol) and DIPEA (20 mmol) in DMF (10 mL). Add TBTU (11 mmol) and stir for 15 minutes at RT to form the active ester.
-
Coupling: Add 3,4-dichloroaniline (10 mmol) to the mixture.
-
Incubation: Stir at room temperature for 12–16 hours.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.
-
Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
Synthesis Logic Diagram
Caption: Dual synthetic pathways for generating sterically hindered acylanilides. Method A is kinetic; Method B is thermodynamic.
Biological Mechanism & Pharmacology
Primary Target: Photosystem II (PSII)
Like its parent compound Propanil, this derivative targets the D1 protein (PsbA) of the Photosystem II complex in chloroplasts.
-
Binding Site: The compound competes with plastoquinone (
) for the binding niche on the D1 protein. -
Interaction:
-
The 3,4-dichlorophenyl ring occupies a hydrophobic pocket, engaging in
- stacking with aromatic residues (e.g., Phe265). -
The Amide Nitrogen (NH) forms a critical hydrogen bond with the backbone carbonyl of Serine 264.
-
The Carbonyl Oxygen accepts a hydrogen bond from Histidine 215.
-
-
Effect: Displacement of
interrupts electron transport from to , halting ATP and NADPH production, leading to oxidative stress and cell death.
The "Branching Effect" on Metabolism
The defining feature of the 2-ethylbutyric acid derivative is its resistance to Aryl Acylamidase (EC 3.5.1.13) .
-
Mechanism: Acylamidases require access to the carbonyl carbon to initiate hydrolysis. The two ethyl groups at the
-position create a "steric umbrella," significantly slowing down the enzymatic cleavage compared to the unhindered propionyl group of Propanil. -
Outcome: Enhanced persistence in resistant weeds or soil microbiomes that typically detoxify Propanil.
Pathway Diagram
Caption: Mechanism of Action showing competitive displacement of Plastoquinone at the D1 protein site.
Analytical Characterization
To validate the synthesis, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 7.75 (d, J=2.4 Hz, 1H, Ar-H2)
- 7.50 (bs, 1H, NH)
- 7.35 (dd, J=8.8, 2.4 Hz, 1H, Ar-H6)
- 7.20 (d, J=8.8 Hz, 1H, Ar-H5)
- 2.05 (m, 1H, CH-C=O)
-
1.5–1.7 (m, 4H,
groups) -
0.95 (t, 6H,
groups) -
Note: The methine proton at 2.05 ppm is the diagnostic signal for the branched chain.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode) or APCI.
-
Molecular Ion:
calculated for : 260.05. -
Isotope Pattern: Distinctive chlorine cluster (
, , ) in a 9:6:1 intensity ratio due to the two Cl atoms.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50%
95% ACN over 10 min. -
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Retention Time: Expect a shift to longer retention times compared to Propanil due to increased lipophilicity (
).
References
-
Trebst, A., & Harth, E. (1974).[6] Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II.[6] Zeitschrift für Naturforschung C, 29(5-6), 232-235.[6]
-
de Melo, S. J., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34.
-
Bartha, R. (1968).[7][8][9] Biochemical transformations of anilide herbicides in soil. Journal of Agricultural and Food Chemistry, 16(4), 602-604.
-
Moreland, D. E., & Hill, K. L. (1963). Inhibition of photochemical activity of isolated chloroplasts by acylanilides.[8][9] Weeds, 11(4), 284-287.
-
BenchChem. (2025).[10] High-Yield Synthesis of N-Ethylbutanamide Protocols.
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